Oxocarbazate

cathepsin L inhibition time-dependent IC50 slow-binding inhibitor

Oxocarbazate addresses the challenge of selective cathepsin L inhibition in systems co-expressing cathepsin B. Its >700-fold selectivity eliminates confounding off-target effects common with less selective inhibitors (e.g., thiocarbazate, ~50-fold). • Kᵢ = 0.29 nM; slow-binding reversible kinetics (kₒₙ = 1.53×10⁵ M⁻¹s⁻¹, kₒₐₐ = 4.40×10⁻⁵ s⁻¹) • Blocks SARS-CoV (IC₅₀ = 273 nM) and Ebola (IC₅₀ = 193 nM) pseudotype entry into 293T cells • Validated cellular target engagement: 38% intracellular cathepsin L reduction vs 2% for thiocarbazate Supplied as ≥98% purity solid powder with full analytical documentation. Ambient temperature shipping.

Molecular Formula C27H33N5O6
Molecular Weight 523.59
Cat. No. B1193368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxocarbazate
SynonymsOxocarbazate
Molecular FormulaC27H33N5O6
Molecular Weight523.59
Structural Identifiers
SMILESO=C(NNC([C@H](CC1=CNC2=C1C=CC=C2)NC(OC(C)(C)C)=O)=O)OCC(NC3=CC=CC=C3CC)=O
InChIInChI=1S/C27H33N5O6/c1-5-17-10-6-8-12-20(17)29-23(33)16-37-26(36)32-31-24(34)22(30-25(35)38-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1
InChIKeySOJOZEQPSCXNLB-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Oxocarbazate (CID 23631927): Cathepsin L Inhibitor Profile


Oxocarbazate (PubChem CID 23631927) is a tetrahydroquinoline oxocarbazate small molecule that acts as a subnanomolar, slow-binding, reversible inhibitor of human cathepsin L (EC 3.4.22.15) [1]. It was discovered through structure‑based optimization of a thiocarbazate chemotype and exhibits time‑dependent inhibition kinetics, a Kᵢ of 0.29 nM, and >700‑fold selectivity over cathepsin B [1]. The compound has demonstrated functional blockade of SARS‑CoV and Ebola pseudotype virus entry into human cells [1].

Structural Basis for Oxocarbazate Differentiation


Cathepsin L inhibitors vary dramatically in binding kinetics, selectivity profiles, and cellular efficacy despite similar chemical backbones. Replacement of the thiocarbazate sulfur with oxygen in the oxocarbazate scaffold enhances carbonyl electrophilicity, accelerating the association rate (kₒₙ) by ~5‑fold and improving cathepsin L/B selectivity from ~50‑fold to >700‑fold compared with the parent thiocarbazate [1]. These molecular differences directly translate into superior intracellular target engagement and functional antiviral activity that cannot be replicated by close analogs [1], making simple substitution unreliable for critical experiments.

Oxocarbazate vs. Key Cathepsin L Inhibitors: Comparative Evidence


Time-Dependent IC₅₀ vs. Thiocarbazate

Oxocarbazate displays a pronounced time‑dependent drop in IC₅₀ from 6.9 nM (0 h preincubation) to 0.4 nM (4 h preincubation), a 17‑fold improvement [1]. Under identical assay conditions, the thiocarbazate analog CID 16725315 exhibited IC₅₀ values of 56 nM (0 h) and 1.0 nM (4 h) [1].

cathepsin L inhibition time-dependent IC50 slow-binding inhibitor

Binding Kinetics (kₒₙ, Kᵢ) vs. Thiocarbazate

Transient kinetic analysis using a single‑step competitive inhibition model gave oxocarbazate a kₒₙ of 1.53 × 10⁵ M⁻¹s⁻¹, approximately 5‑fold faster than the thiocarbazate kₒₙ of 3.27 × 10⁴ M⁻¹s⁻¹ [1]. The resulting Kᵢ for oxocarbazate is 0.29 nM versus 1.15 nM for the thiocarbazate [1].

transient kinetics Ki determination enzyme-inhibitor binding

Cathepsin L/B Selectivity vs. Thiocarbazate

Oxocarbazate inhibited human liver cathepsin B with an IC₅₀ of 5.07 μM, yielding a cathepsin L/B selectivity ratio of 735 [1]. The thiocarbazate CID 16725315 exhibits only 40–50‑fold selectivity [1].

cathepsin selectivity off-target profiling cathepsin B

Viral Entry Blockade vs. Thiocarbazate

Oxocarbazate blocked SARS‑CoV pseudotype entry with an IC₅₀ of 273 ± 49 nM and Ebola pseudotype entry with an IC₅₀ of 193 ± 39 nM in HEK 293T cells [1]. The thiocarbazate analog CID 16725315 showed no detectable activity in either assay [1].

SARS-CoV Ebola pseudotyped virus entry inhibitor

Intracellular Cathepsin L Engagement vs. Thiocarbazate

Using the activity‑based probe DCG‑04 to label active cysteine proteases in 293T cell lysates, oxocarbazate treatment reduced intracellular cathepsin L activity by 38% relative to DMSO control, while the thiocarbazate caused only a 2% reduction [1]. The positive control MDL28170 showed a 53% reduction [1].

intracellular target engagement activity-based probe DCG-04

Reversible vs. Irreversible Mechanism (K11777)

Oxocarbazate is a slow‑binding reversible inhibitor (kₒff = 4.40 × 10⁻⁵ s⁻¹), as demonstrated by recovery of enzymatic activity upon dilution [1]. K11777 (K777) is an irreversible covalent vinyl sulfone inhibitor of cathepsin L with a reported IC₅₀ of 0.2 nM [2]. Reversible inhibition may offer advantages in experimental systems where transient target modulation is desired or where prolonged covalent modification raises off‑target concerns.

reversible inhibitor irreversible inhibitor K11777 mechanism of action

Oxocarbazate Application Scenarios


SARS-CoV & Ebola Pseudotype Entry Studies

Oxocarbazate is uniquely suited for dissecting cathepsin L‑dependent viral entry pathways because it combines subnanomolar enzyme inhibition with validated cellular activity against both SARS‑CoV (IC₅₀ = 273 nM) and Ebola (IC₅₀ = 193 nM) pseudotypes, whereas its closest analog thiocarbazate CID 16725315 is completely inactive in the same assay [1]. Researchers investigating endosomal proteolysis in virus internalization can use oxocarbazate as a selective chemical probe to distinguish cathepsin L‑mediated entry from cathepsin B‑dependent routes [1].

Selective Cathepsin L Validation with Cathepsin B Co-Expression

The >700‑fold selectivity of oxocarbazate for cathepsin L over cathepsin B [1] makes it the preferred tool when studying cathepsin L function in biological systems that co‑express both proteases (e.g., tumor microenvironments, antigen‑presenting cells). Using a less selective inhibitor (e.g., thiocarbazate with only 40–50‑fold selectivity) can confound results through simultaneous cathepsin B inhibition, whereas oxocarbazate provides cleaner target assignment [1].

Slow-Binding Reversible Inhibition Kinetics

Oxocarbazate’s well‑characterized slow‑binding reversible kinetics (kₒₙ = 1.53 × 10⁵ M⁻¹s⁻¹, kₒff = 4.40 × 10⁻⁵ s⁻¹, Kᵢ = 0.29 nM) [1] provide an ideal reference system for mechanistic enzymology studies. Its 5‑fold faster on‑rate compared with thiocarbazate [1] makes it a superior ligand for stopped‑flow or progress‑curve analyses where rapid binding is advantageous, and its reversibility allows investigation of both association and dissociation phases without permanent enzyme inactivation.

DCG-04-Based Target Engagement Assays

Oxocarbazate’s demonstrated ability to reduce intracellular cathepsin L activity by 38% as measured by DCG‑04 labeling [1] validates its use in competitive activity‑based protein profiling (ABPP) workflows. In contrast, thiocarbazate CID 16725315 achieves only 2% reduction under identical conditions [1], indicating poor cellular permeability or rapid efflux. Oxocarbazate can therefore serve as a reliable positive control for cellular target engagement experiments that require definitive correlation between enzyme inhibition and phenotypic readout [1].

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